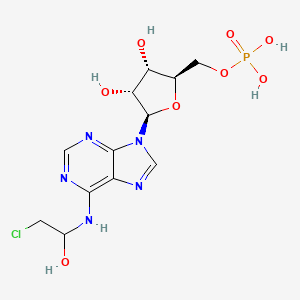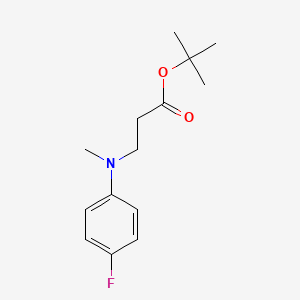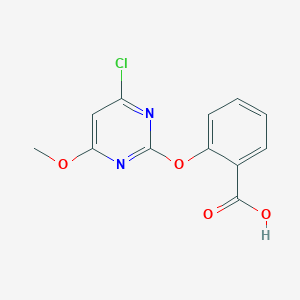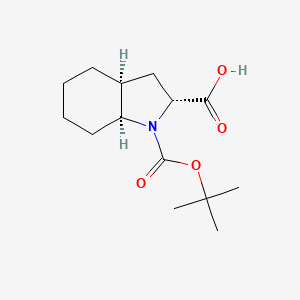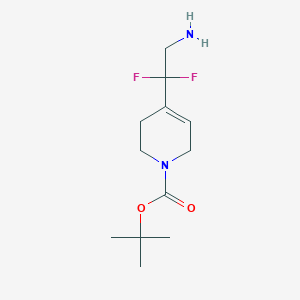
p-Bromobenzylidene-benzyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Bromobenzylidene-benzyl-amine is an organic compound with the molecular formula C₁₄H₁₂BrN and a molecular weight of 274.156 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzylidene group, which is further connected to a benzyl-amine moiety. It is a derivative of benzylamine and is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-benzyl-amine typically involves the bromination of benzylidene-benzyl-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) and a catalytic amount of benzoyl peroxide . The reaction proceeds under reflux conditions, leading to the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: p-Bromobenzylidene-benzyl-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted benzylidene-benzyl-amine derivatives.
Wissenschaftliche Forschungsanwendungen
p-Bromobenzylidene-benzyl-amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Bromobenzylidene-benzyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: A simpler analog without the bromine substitution.
p-Bromobenzylamine: Similar structure but lacks the benzylidene group.
Eigenschaften
CAS-Nummer |
27046-29-3 |
|---|---|
Molekularformel |
C14H12BrN |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
N-benzyl-1-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI-Schlüssel |
BXKIXPVEFBTGCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



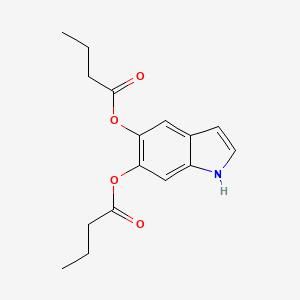
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
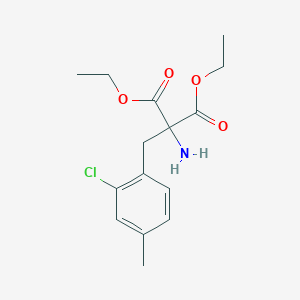

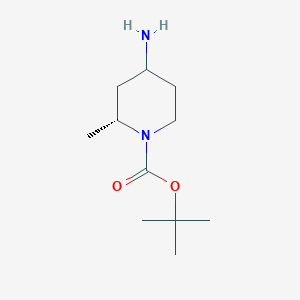
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)

